molecular formula C13H7N3O B055553 3,5-Dicyano-2-hydroxy-6-phenylpyridine CAS No. 124612-37-9

3,5-Dicyano-2-hydroxy-6-phenylpyridine

Cat. No.: B055553
CAS No.: 124612-37-9
M. Wt: 221.21 g/mol
InChI Key: MMGGCMXNKYLWPU-UHFFFAOYSA-N
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Description

3,5-Dicyano-2-hydroxy-6-phenylpyridine is a heterocyclic compound that belongs to the pyridine family. It is known for its multifunctional properties, making it a versatile compound in scientific research. This compound has been studied for its potential therapeutic applications, particularly as a potent inhibitor of protein tyrosine phosphatases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dicyano-2-hydroxy-6-phenylpyridine typically involves the reaction of 2-hydroxy-6-phenylpyridine with cyanogen bromide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as acetonitrile and a base like triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3,5-Dicyano-2-hydroxy-6-phenylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the cyano groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as amines, nitriles, and hydroxylated compounds .

Scientific Research Applications

3,5-Dicyano-2-hydroxy-6-phenylpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and catalysis.

    Biology: The compound is studied for its potential as an inhibitor of protein tyrosine phosphatases, which are involved in various cellular processes.

    Medicine: Research is ongoing to explore its therapeutic potential in treating diseases such as cancer and diabetes.

    Industry: The compound’s unique properties make it suitable for developing innovative materials and compounds.

Mechanism of Action

The mechanism of action of 3,5-Dicyano-2-hydroxy-6-phenylpyridine involves its interaction with protein tyrosine phosphatases. By inhibiting these enzymes, the compound can modulate various signaling pathways within cells. This inhibition can lead to changes in cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3,5-dicyano-6-phenyl-4H-pyran
  • 2-Carboxyimino-3,5-dicyano-6-phenyl-4H-pyran
  • 2,6-Diamino-3,5-dicyanothiopyran

Comparison

Compared to these similar compounds, 3,5-Dicyano-2-hydroxy-6-phenylpyridine is unique due to its hydroxyl group, which imparts different chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

2-oxo-6-phenyl-1H-pyridine-3,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7N3O/c14-7-10-6-11(8-15)13(17)16-12(10)9-4-2-1-3-5-9/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMGGCMXNKYLWPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C(=O)N2)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80560399
Record name 2-Oxo-6-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124612-37-9
Record name 2-Oxo-6-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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